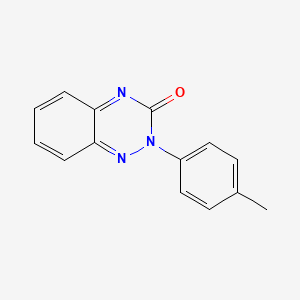

![molecular formula C17H12FN3O2 B1326742 Ácido 4-{[6-(3-Fluorofenil)piridazin-3-IL]-amino}benzoico CAS No. 1119450-51-9](/img/structure/B1326742.png)

Ácido 4-{[6-(3-Fluorofenil)piridazin-3-IL]-amino}benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid" is a derivative of benzoic acid and is structurally related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. While the exact compound is not directly mentioned in the provided papers, similar compounds with benzoic acid moieties and substituted phenyl groups have been investigated for their chemical and physical properties, as well as their potential use in various applications such as antimicrobial agents and solar cell technology .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of benzoic acid derivatives with various reagents. For instance, benzoic acid p-amino-[(substituted phenyl/pyridyl) methylene] hydrazide derivatives were synthesized by the interaction of p-aminobenzoic acid hydrazide with various aromatic aldehydes . Similarly, compounds with pyridazinone moieties have been obtained through cyclocondensation reactions . These methods suggest that the synthesis of "4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid" could potentially involve similar synthetic strategies, utilizing substituted phenyl groups and benzoic acid as starting materials.

Molecular Structure Analysis

The molecular structure of compounds related to "4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid" has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry . Additionally, crystallographic studies have provided insights into the molecular conformations and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the properties and reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the carboxyl group in benzoic acid derivatives can be involved in acid-base reactions, while substituents on the phenyl ring can engage in electrophilic substitution reactions. The presence of a pyridazinone moiety can also introduce additional reactivity, as seen in the synthesis of cardio-active pyridazinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the acidity of the carboxyl group, while the overall molecular geometry can influence the compound's crystallinity and solubility. Spectroscopic investigations, including UV-VIS and fluorescence spectra, along with computational studies such as DFT, provide a comprehensive understanding of the electronic structures and photochemical behavior of these compounds .

Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica del "Ácido 4-{[6-(3-Fluorofenil)piridazin-3-IL]-amino}benzoico", pero desafortunadamente, las aplicaciones específicas no están disponibles fácilmente en los resultados de la búsqueda. Este compuesto puede ser un producto especializado utilizado en la investigación proteómica, como lo indica una fuente , pero las aplicaciones detalladas no se enumeran.

Safety and Hazards

Propiedades

IUPAC Name |

4-[[6-(3-fluorophenyl)pyridazin-3-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2/c18-13-3-1-2-12(10-13)15-8-9-16(21-20-15)19-14-6-4-11(5-7-14)17(22)23/h1-10H,(H,19,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMMIWLDOUMUMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(C=C2)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Hydroxypentanoyl)amino]benzoic acid](/img/structure/B1326659.png)

![2-[(4-Iodophenyl)amino]propanohydrazide](/img/structure/B1326663.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B1326665.png)

![2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326669.png)

![2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326671.png)